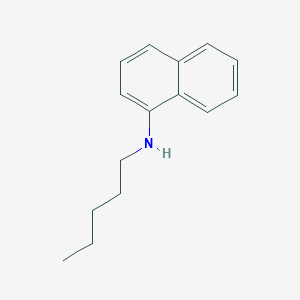

Naphthalen-1-YL-pentylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

N-pentylnaphthalen-1-amine |

InChI |

InChI=1S/C15H19N/c1-2-3-6-12-16-15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11,16H,2-3,6,12H2,1H3 |

InChI Key |

LMCSPPLUDMMAQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Direct Amination Strategies for Naphthalen-1-YL-pentylamine Formation

Direct amination strategies aim to form the C-N bond between the naphthalene (B1677914) core and the pentylamine moiety in a single, efficient step. One of the most powerful methods for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.orgnih.gov This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher traditional methods like nucleophilic aromatic substitution. wikipedia.org

The Buchwald-Hartwig amination typically involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve coupling 1-halonaphthalene (e.g., 1-bromonaphthalene) with pentylamine. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. researchgate.net Several generations of catalyst systems have been developed, allowing the reaction to proceed under milder conditions and with a wider range of substrates. wikipedia.org

Another approach that can be considered a "direct" route, albeit in two steps, is the direct catalytic amination of naphthalene to produce 1-naphthylamine (B1663977), followed by alkylation. rsc.org Recent research has focused on the one-step amination of aromatic compounds to arylamines, which is a promising strategy due to its high atom economy and reduced environmental impact. rsc.org For instance, vanadium catalysts have been used for the direct catalytic amination of naphthalene to naphthylamine. rsc.org

| Method | Starting Materials | Catalyst/Reagents | Key Features | Citation |

| Buchwald-Hartwig Amination | 1-Halonaphthalene, Pentylamine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base (e.g., NaOtBu) | High efficiency, broad scope, mild conditions. | wikipedia.orglibretexts.orgnih.gov |

| Direct Catalytic Amination (followed by alkylation) | Naphthalene, Aminating agent (e.g., hydroxylamine) | Vanadium-based catalysts (e.g., V2O5/HZSM-5) | High atom economy, environmentally friendly. | rsc.org |

Reduction-Based Approaches from Precursors

Reduction-based methods are a cornerstone of amine synthesis, and the formation of this compound can be effectively achieved through the reductive amination of a suitable carbonyl precursor. masterorganicchemistry.com This versatile, one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comdtu.dk

For the synthesis of this compound, the most direct reductive amination pathway would involve the reaction of 1-naphthaldehyde (B104281) with pentylamine. The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine intermediate without affecting the carbonyl group of the starting material. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The process is often catalyzed by a weak acid to facilitate imine formation. youtube.com

Recent advancements in catalysis have introduced more sustainable and efficient reductive amination protocols. For example, iron-catalyzed reductive amination of aldehydes and ketones with ammonia (B1221849) or amines offers a more environmentally benign alternative to traditional methods. d-nb.info Similarly, iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds (which are reduced in situ to amines) has also been reported. nih.gov

| Method | Starting Materials | Reducing Agent/Catalyst | Key Features | Citation |

| Reductive Amination | 1-Naphthaldehyde, Pentylamine | NaBH3CN or NaBH(OAc)3, weak acid | One-pot procedure, good yields, avoids over-alkylation. | masterorganicchemistry.com |

| Iron-Catalyzed Reductive Amination | 1-Naphthaldehyde, Pentylamine | Iron catalyst, H2 | Use of earth-abundant metal, sustainable. | d-nb.info |

| Iridium-Catalyzed Reductive Amination | 1-Naphthaldehyde, Nitroalkane (precursor to pentylamine) | Iridium catalyst, H2 | One-pot from nitro compound, mild conditions. | nih.gov |

Alkylation Reactions in this compound Synthesis

Alkylation reactions provide a straightforward approach to forming the N-pentyl bond in this compound. This strategy typically starts with 1-naphthylamine, which is then alkylated with a suitable pentylating agent, such as a pentyl halide (e.g., 1-bromopentane).

The direct alkylation of amines with alkyl halides can sometimes be challenging to control, as it can lead to over-alkylation, producing secondary and tertiary amines as byproducts. masterorganicchemistry.com However, by carefully controlling the reaction conditions, such as stoichiometry, temperature, and catalyst, mono-alkylation can be favored.

Multi-Component Reaction Pathways and Innovations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and structural diversity. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design potential synthetic routes.

For instance, a hypothetical MCR could involve a naphthalene-containing starting material, a source of the pentyl group, and an amine source. The development of novel MCRs is an active area of research, and it is plausible that a one-pot synthesis of this compound could be developed using this strategy.

Sustainable Synthesis Protocols and Green Chemistry Applications

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several of the aforementioned methods can be adapted to be more environmentally friendly.

The direct catalytic amination of naphthalene is considered a green approach as it offers high atom economy and avoids the use of stoichiometric reagents. rsc.org Similarly, the use of earth-abundant metal catalysts, such as iron, in reductive amination reactions aligns with the principles of green chemistry by replacing precious metal catalysts. d-nb.info

Furthermore, the reductive amination of biomass-derived aldehydes and ketones to produce amines is a growing field of research. nih.gov This approach leverages renewable feedstocks to synthesize valuable nitrogen-containing compounds. While not a direct synthesis of this compound, the methodologies developed in this area could potentially be adapted for its production, for example, by using a biomass-derived pentanal in a reductive amination with 1-naphthylamine. The use of water as a solvent and the development of reusable catalysts are also key aspects of sustainable synthesis protocols. dtu.dk

| Green Chemistry Aspect | Applicable Method | Description | Citation |

| High Atom Economy | Direct Catalytic Amination | Minimizes waste by incorporating a high proportion of reactant atoms into the final product. | rsc.org |

| Use of Earth-Abundant Catalysts | Iron-Catalyzed Reductive Amination | Replaces rare and expensive precious metal catalysts with more sustainable alternatives. | d-nb.info |

| Use of Renewable Feedstocks | Reductive Amination | Potentially adaptable to use biomass-derived carbonyl compounds. | nih.gov |

| Use of Greener Solvents | Reductive Amination | Can often be performed in more environmentally friendly solvents, including water. | dtu.dk |

Advanced Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Moiety

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. In Naphthalen-1-yl-pentylamine, the pentylamine group at the C-1 position significantly influences the regioselectivity of subsequent substitution reactions.

The amine group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. For the 1-substituted naphthalene ring, the primary positions for electrophilic attack are C2, C4, and C5. The substitution pattern is determined by the stability of the resulting naphthalenonium ion intermediate.

Attack at C4 (para-position): This is generally the most favored position. The intermediate carbocation is well-stabilized by resonance, and one of the key resonance structures preserves the aromaticity of the unsubstituted ring. youtube.comstackexchange.com

Attack at C2 (ortho-position): Substitution at this position is also possible. However, it can be sterically hindered by the adjacent pentylamine group. The stability of the intermediate is comparable to that of the C4-attack, with resonance structures that maintain an intact benzene ring. youtube.comstackexchange.com

Attack at C5 (peri-position): While also an activated position, substitution here can be sterically hindered and electronically less favored than at the C4 position.

The predominance of substitution at the 1-position (or alpha-position) in naphthalene itself is explained by the formation of a more stable naphthalenonium ion, which has more resonance contributors that retain a fully aromatic ring compared to substitution at the 2-position. youtube.comstackexchange.com When an activating group like the pentylamine is present, it further directs the substitution, with the kinetic and thermodynamic products sometimes varying based on reaction conditions, as seen in sulfonation reactions. youtube.comscribd.com

| Reaction | Reagents | Predicted Major Product | Rationale |

| Bromination | Br₂ | 4-Bromo-N-pentylnaphthalen-1-amine | The amine group is a strong activator, directing the electrophile to the para-position (C4), which is sterically accessible. |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-pentylnaphthalen-1-amine | The powerful nitronium ion (NO₂⁺) electrophile attacks the activated C4 position. youtube.com |

| Sulfonation | Fuming H₂SO₄ | N-pentyl-4-sulfonatonaphthalen-1-amine | Under kinetic control (lower temperatures), substitution at the activated alpha positions is favored. scribd.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-N-pentylnaphthalen-1-amine | The acylium ion attacks the electron-rich C4 position. The amine group may need protection to prevent side reactions with the Lewis acid catalyst. youtube.com |

Amine Group Transformations: Oxidation and Acylation Reactions

The primary amine functionality of this compound is a key site for various chemical transformations.

Oxidation: The amine group can be oxidized using strong oxidizing agents. For instance, reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of the corresponding nitroso or nitro derivatives, or potentially N-oxide compounds, depending on the reaction conditions.

Acylation: As a primary amine, this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or acid anhydrides. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, yields N-acylnaphthalen-1-yl-pentylamines (amides). This transformation is often used as a protective strategy for the amine group during other synthetic steps, such as harsh electrophilic substitutions.

| Transformation | Reagents | Product Class |

| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | N-Oxides, Nitroso/Nitro derivatives |

| Acylation | Acetyl Chloride, Acetic Anhydride | N-(naphthalen-1-yl)pentylacetamide |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylated derivatives |

Schiff Base Formation Dynamics Involving Pentylamine Linkages

Primary amines, such as this compound, react with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. iiste.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond of the imine.

The general reaction is: C₁₀H₇-NH-C₅H₁₁ + R-CHO ⇌ C₁₀H₇-N(C₅H₁₁)-CH=R + H₂O

The dynamics of this equilibrium are influenced by several factors:

Steric Hindrance: The bulky naphthalene ring and the flexible pentyl chain can influence the rate of both the initial nucleophilic attack and the final dehydration step.

Electronic Effects: The electron-donating nature of the naphthalene ring can modulate the nucleophilicity of the amine. The reactivity of the carbonyl compound is also crucial; aldehydes are generally more reactive than ketones.

Catalysis: The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. iiste.org

Schiff bases derived from 1-naphthylamine (B1663977) are known to be stable due to the effective conjugation between the imine bond and the aromatic system. iiste.org These compounds and their metal complexes have applications in various fields due to their diverse biological and photochemical properties. bhu.ac.inresearchgate.net

Hydrodenitrogenation Reaction Pathways of Aminonaphthalene Derivatives

Hydrodenitrogenation (HDN) is a critical industrial process for removing nitrogen from petroleum feedstocks, as organonitrogen compounds can poison catalysts and produce harmful NOx emissions upon combustion. wikipedia.org The HDN of aminonaphthalene derivatives serves as a model for understanding the cleavage of carbon-nitrogen bonds in complex aromatic systems.

Studies on the HDN of 1-naphthylamine over sulfided NiMo/Al₂O₃ catalysts reveal a complex reaction network. rero.ch The primary pathway involves the initial hydrogenation of the substituted aromatic ring, followed by the elimination of the nitrogen atom as ammonia (B1221849) (NH₃). rero.ch

For a compound like this compound, the proposed pathway would be analogous:

Ring Hydrogenation: The naphthalene ring is first hydrogenated to form a tetralin derivative, such as 5,6,7,8-tetrahydro-N-pentylnaphthalen-1-amine.

C-N Bond Cleavage (Denitrogenation): The C-N bond in the hydrogenated intermediate is then cleaved. This can occur through an elimination reaction, which is facilitated in the saturated ring structure, leading to the formation of an unsaturated intermediate like 1,2-dihydronaphthalene (B1214177) and pentylamine. rero.ch

Further Reactions: The resulting hydrocarbon intermediates (e.g., dihydronaphthalene) can undergo further hydrogenation to form tetralin or dehydrogenate to form naphthalene. rero.ch

A "direct denitrogenation" pathway, where the C-N bond is cleaved without prior full saturation of the aromatic ring, is also a possibility for fused aromatic amines. rero.ch This may proceed via partial hydrogenation followed by NH₃ elimination. rero.ch

| Intermediate | Transformation | Product |

| This compound | Ring Hydrogenation | 5,6,7,8-Tetrahydro-N-pentylnaphthalen-1-amine |

| 5,6,7,8-Tetrahydro-N-pentylnaphthalen-1-amine | C-N Cleavage (Elimination) | Dihydronaphthalene derivatives + Pentylamine |

| Dihydronaphthalene derivatives | Hydrogenation / Dehydrogenation | Tetralin / Naphthalene |

Catalyst Design and Mechanistic Roles in this compound Transformations

Catalysts are essential for controlling the rate and selectivity of reactions involving this compound, from its synthesis to its degradation.

Heterogeneous catalysts, where the catalyst phase is different from the reactant phase, are widely used in industrial processes like HDN.

Sulfided NiMo/Al₂O₃ and CoMo/Al₂O₃: These are the workhorse catalysts for hydrotreating reactions. wikipedia.org In the HDN of aminonaphthalene derivatives, the catalyst's role is multifaceted. The sulfide (B99878) sites on the catalyst are believed to be the active centers for both hydrogenation and C-N bond hydrogenolysis. rero.ch The bifunctional nature of the catalyst (acidic support and active metal sulfide sites) facilitates the complex sequence of hydrogenation and elimination reactions.

Platinum/Activated Charcoal (Pt/C): This catalyst is highly effective for the hydrogenation of nitro-aromatic compounds to amines, a common synthetic route to aminonaphthalenes. It is also active in the hydrogenation of the naphthalene ring itself, a key step in the HDN pathway.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination: While used for the synthesis of this compound, this reaction is a prime example of homogeneous catalysis in transformations involving the aminonaphthalene scaffold. The reaction couples an aryl halide (1-bromonaphthalene) with an amine (pentylamine) using a palladium catalyst and a specialized phosphine (B1218219) ligand. This method is known for its high yields (85-90%) and functional group tolerance, operating via a well-defined catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.

Rhodium, Platinum, and Gold Complexes: Schiff bases derived from naphthylamines can form stable, coordinated complexes with transition metals like Rh(III), Pt(II), and Au(III). bhu.ac.in These complexes themselves can act as catalysts. The metal center can activate the imine bond or other substrates, facilitating transformations like hydrogenation, oxidation, or C-C coupling reactions. The geometry of these complexes (e.g., square planar for Pt(II) and octahedral for Rh(III)) plays a crucial role in their catalytic activity. bhu.ac.in

Mechanistic Insights into Catalytic Cycles Involving this compound Derivatives

While specific mechanistic studies detailing the role of this compound as a catalyst or ligand are not extensively documented in publicly available research, the broader class of naphthalen-1-yl-amine derivatives is recognized for its utility in various catalytic systems. The insights into their catalytic cycles are primarily derived from studies on analogous compounds where the naphthalene and amine moieties are central to the catalytic activity. These compounds participate in both organocatalysis and transition-metal-catalyzed reactions, with the mechanism depending on the nature of the catalyst and the transformation.

One area where derivatives of 1-naphthylamine have been investigated is in transition-metal-catalyzed reactions. For instance, late transition metal catalysts, such as those based on nickel and palladium, have been developed using ligands derived from 8-arylnaphthylamines for olefin polymerization. researchgate.net In these systems, the bulky naphthalenyl group and the amine functionality play a crucial role in defining the steric and electronic environment around the metal center. This, in turn, influences the catalytic activity, the molecular weight of the resulting polymer, and the degree of branching. researchgate.net

Another relevant example is the copper-catalyzed enantioselective homo- and hetero-coupling of 2-naphthylamine (B18577) derivatives. nih.gov In these reactions, a copper-(-)-sparteine complex facilitates the formation of optically active binaphthyl compounds. The naphthylamine derivative acts as the substrate that undergoes oxidative coupling. The catalytic cycle in such cases would typically involve the coordination of the naphthylamine to the copper catalyst, followed by an oxidation step to generate a reactive intermediate, which then undergoes coupling. The enantioselectivity is controlled by the chiral ligand, in this case, (-)-sparteine.

In the realm of organocatalysis, chiral primary amines are known to catalyze a variety of transformations. Although a specific cycle for this compound is not described, the general mechanisms of enamine and iminium ion catalysis are well-established for similar chiral amines. These catalytic cycles are fundamental to a wide range of asymmetric reactions.

The following table summarizes the types of catalytic systems in which derivatives of 1-naphthylamine have been employed, providing a conceptual framework for the potential catalytic applications of this compound.

| Catalytic System | Metal/Catalyst | Role of Naphthylamine Derivative | Type of Transformation |

| Olefin Polymerization | Nickel, Palladium | Ligand | Polymerization of olefins |

| Oxidative Coupling | Copper | Substrate | Synthesis of binaphthyls |

It is important to note that detailed kinetic and mechanistic studies, including the isolation and characterization of intermediates for catalytic cycles explicitly involving this compound, are required to fully elucidate its role and potential in catalysis. The information available for related compounds suggests that this chemical scaffold is promising for the development of new catalytic methodologies.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthalen-1-YL-pentylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of N-pentylnaphthalen-1-amine is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the aliphatic pentyl chain, and the amine (N-H) proton.

The seven protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the electron-donating effect of the amino group, the protons on the same ring as the substituent will be shifted to a higher field (lower ppm) compared to unsubstituted naphthalene. The coupling patterns (doublets, triplets, and multiplets) arise from spin-spin interactions between adjacent protons, allowing for the specific assignment of each proton. chemicalbook.com

The aliphatic protons of the pentyl group will resonate in the upfield region (typically 0.8-3.5 ppm). The terminal methyl group (CH₃) is expected to appear as a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups will show complex splitting patterns (e.g., sextets or multiplets) due to coupling with adjacent CH₂ groups. The methylene group directly attached to the nitrogen atom (α-CH₂) will be the most deshielded of the aliphatic protons, appearing further downfield (around 3.2 ppm) due to the electron-withdrawing effect of the nitrogen atom. docbrown.infodocbrown.info

The single amine proton (N-H) is expected to produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically appears in the range of 3.5-5.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| Aromatic (Naphthalene) | 7.0 - 8.5 | Multiplets, Doublets, Triplets |

| Amine (N-H) | 3.5 - 5.0 | Broad Singlet |

| Methylene (α-CH₂) | ~3.2 | Triplet |

| Methylene (β, γ, δ-CH₂) | 1.3 - 1.8 | Multiplets |

| Methyl (CH₃) | ~0.9 | Triplet |

Table 1: Predicted ¹H NMR Spectral Data for N-pentylnaphthalen-1-amine.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. N-pentylnaphthalen-1-amine is expected to show 15 distinct carbon signals, corresponding to the 10 carbons of the naphthalene ring and the 5 carbons of the pentyl chain.

The ten carbons of the naphthalene ring will resonate in the downfield region, typically between 110 and 145 ppm. chemicalbook.comspectrabase.com The carbon atom directly bonded to the nitrogen (C1) will be significantly shifted downfield due to the deshielding effect of the nitrogen atom. rsc.org The chemical shifts of the other aromatic carbons are influenced by their position relative to the amino substituent.

The five aliphatic carbons of the pentyl chain will appear in the upfield region (10-50 ppm). wisc.edu Similar to the proton spectrum, the α-carbon will be the most deshielded of the aliphatic carbons, appearing around 45 ppm. The terminal methyl carbon will be the most shielded, resonating at approximately 14 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | ~144 |

| Aromatic (C) | 110 - 135 |

| Aliphatic (α-C) | ~45 |

| Aliphatic (β, γ, δ-C) | 22 - 32 |

| Aliphatic (Methyl C) | ~14 |

Table 2: Predicted ¹³C NMR Spectral Data for N-pentylnaphthalen-1-amine.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of N-pentylnaphthalen-1-amine, a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. This contrasts with primary amines, which show two bands in this region (symmetric and asymmetric stretching). ias.ac.innist.gov

Other significant expected absorptions include:

Aromatic C-H stretching: Multiple sharp bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands just below 3000 cm⁻¹ (asymmetric and symmetric).

N-H bending: A band in the region of 1550-1650 cm⁻¹.

Aromatic C=C stretching: Several bands in the 1450-1600 cm⁻¹ region.

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The symmetric C-H stretching vibrations are also typically strong. ias.ac.in

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| N-H Bend | 1550 - 1650 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-N Stretch | 1250 - 1350 | Moderate |

Table 3: Predicted Vibrational Spectroscopy Data for N-pentylnaphthalen-1-amine.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Analysis

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The naphthalene moiety in N-pentylnaphthalen-1-amine acts as a strong chromophore. The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, characteristic of the π-π* transitions of the aromatic system. Compared to unsubstituted naphthalene, the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima and an increase in their intensity.

Naphthalene derivatives are often fluorescent. N-Phenyl-1-naphthylamine, a close analog, is known to be a fluorescent probe. medchemexpress.com It fluoresces weakly in aqueous environments but strongly in hydrophobic ones. researchgate.net N-pentylnaphthalen-1-amine is also expected to be fluorescent, with an emission maximum that is sensitive to the polarity of its environment. Based on analogs, the excitation wavelength would likely be in the 330-350 nm range, with an emission maximum around 410-420 nm. researchgate.net

Mass Spectrometry Techniques: ESI-MS and High-Resolution Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Using Electrospray Ionization (ESI), a soft ionization technique, N-pentylnaphthalen-1-amine is expected to be detected as the protonated molecule [M+H]⁺. Given the molecular formula C₁₅H₁₉N, the monoisotopic mass is 213.1517 g/mol . Therefore, the [M+H]⁺ ion would be observed at m/z 214.1596.

Under higher energy conditions, such as in electron ionization (EI) or through collision-induced dissociation in tandem MS, fragmentation will occur. The fragmentation of amines is well-characterized. whitman.edulibretexts.orgmiamioh.edu The most prominent fragmentation pathway for N-pentylnaphthalen-1-amine is expected to be the α-cleavage, which is the breaking of the bond between the α- and β-carbons of the pentyl chain. This would result in the loss of a butyl radical (•C₄H₉) and the formation of a stable, resonance-stabilized cation at m/z 156. This fragment is often the base peak in the spectrum of N-alkylated aromatic amines. libretexts.org

High-resolution mass spectrometry (HRMS) can determine the mass of ions with very high accuracy, allowing for the unambiguous determination of the elemental formula of the parent ion and its fragments.

| Ion | Formula | Expected m/z (Nominal Mass) | Description |

| [M+H]⁺ | [C₁₅H₂₀N]⁺ | 214 | Protonated molecular ion (ESI) |

| [M]⁺• | [C₁₅H₁₉N]⁺• | 213 | Molecular ion (EI) |

| [M-C₄H₉]⁺ | [C₁₁H₁₀N]⁺ | 156 | α-cleavage, loss of butyl radical |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Table 4: Predicted Mass Spectrometry Fragmentation Data for N-pentylnaphthalen-1-amine.

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. bruker.comljmu.ac.uk As a stable, closed-shell molecule, N-pentylnaphthalen-1-amine is diamagnetic and therefore EPR-silent.

However, EPR spectroscopy would be an essential tool for investigating its radical cation, [C₁₅H₁₉N]⁺•, which could be generated through chemical or electrochemical oxidation or by radiolysis. nih.gov The EPR spectrum of this radical cation would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. researchgate.net

The spectrum would be characterized by hyperfine splitting arising from the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N nucleus (I=1) and the various ¹H nuclei (I=1/2). Analysis of the hyperfine coupling constants would reveal the extent to which the unpaired electron is delocalized over the naphthalene ring and the N-pentyl group, providing critical insights into its electronic structure.

X-ray Crystallography for Solid-State Structural Determination

One such informative analogue is N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide. researchgate.neteujournal.org The crystal structure of this compound reveals that the naphthalene skeleton is nearly planar. eujournal.org In this related molecule, the nitrogen atom is found to lie almost in the same plane as the naphthalene ring. eujournal.org This planarity suggests a degree of delocalization or resonance interaction between the nitrogen lone pair and the aromatic system. The bond connecting the phosphorus atom to the nitrogen is essentially perpendicular to the plane of the naphthalene ring. eujournal.org

Another related secondary amine, 1-N-(4-pyridylmethyl)amino naphthalene, has been synthesized and characterized by X-ray powder diffraction. cambridge.org This compound was found to crystallize in a monoclinic system with the space group P2/m. cambridge.org

The crystallographic data for N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide is summarized in the table below. This data provides a model for the potential solid-state packing and intermolecular interactions that could be present in crystalline this compound.

| Parameter | Value |

|---|---|

| Formula | C26H20NPS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.986(5) |

| b (Å) | 10.306(5) |

| c (Å) | 10.837(5) |

| α (°) | 66.350(5) |

| β (°) | 72.961(5) |

| γ (°) | 67.828(5) |

| Z | 2 |

Advanced Spectroscopic Methods for Molecular Conformation

In solution, the flexible pentyl chain of this compound is expected to exist as a mixture of different conformers due to rotation around the carbon-carbon single bonds. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in characterizing this conformational flexibility. auremn.org.brnih.gov

The application of high-field NMR techniques allows for the determination of the relative populations of different rotamers in solution. nih.gov By analyzing proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs), the dihedral angles along the pentyl chain and the orientation of the chain relative to the naphthalene ring can be deduced. nih.gov For instance, the presence of multiple sets of signals in an NMR spectrum at a given temperature can indicate the slow exchange between different conformational isomers on the NMR timescale. sapub.orgcopernicus.org

In the case of this compound, ¹H-NMR spectroscopy would be expected to reveal distinct signals for the protons on the pentyl chain and the naphthalene ring. The chemical shifts and coupling patterns of the methylene protons in the pentyl group would be particularly sensitive to their conformational environment. Variable temperature NMR studies could provide information on the energy barriers to rotation around the C-N and C-C bonds. sapub.org

While specific experimental data for this compound is not available, the table below illustrates the type of data that would be sought in a conformational analysis study using advanced spectroscopic and computational methods.

| Parameter | Hypothetical Value | Method of Determination |

|---|---|---|

| Major Conformer Population | ~60% | NMR Spectroscopy (Integration) |

| Minor Conformer Population | ~40% | NMR Spectroscopy (Integration) |

| Dihedral Angle (Cα-Cβ-Cγ-Cδ) | ~180° (anti) | NMR (J-coupling analysis), Computational Modeling |

| N-C1-Cα-Cβ Torsion Angle | Gauche/Anti | NMR (NOE analysis), Computational Modeling |

It is important to note that the actual conformational preferences would be influenced by factors such as the solvent used and the temperature at which the measurements are made. nih.gov Computational chemistry, specifically Density Functional Theory (DFT) calculations, would complement experimental NMR data by providing theoretical models of stable conformers and their relative energies. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods, particularly those based on solving approximations of the Schrödinger equation, are employed to elucidate the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving naphthalene (B1677914) derivatives. nih.govbohrium.com For the synthesis of Naphthalen-1-YL-pentylamine, which can be formed via the alkylation of naphthalen-1-amine, DFT calculations can elucidate the reaction pathway. The alkylation reaction often proceeds through an Sₙ2 mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of a pentyl halide.

DFT studies allow for the modeling of this process by:

Locating Transition States: Calculating the geometry and energy of the transition state structure, which represents the highest energy point along the reaction coordinate.

Determining Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining reaction kinetics. Steric hindrance from the bulky naphthalene ring can lead to higher activation barriers, often requiring elevated temperatures for the reaction to proceed efficiently.

Investigating Reaction Pathways: DFT can be used to explore alternative reaction pathways and intermediates, such as the formation of radicalic four-membered ring intermediates in the synthesis of polycyclic aromatic hydrocarbons from phenyl radicals and acetylenes. nih.gov

By mapping the potential energy surface of the reaction, DFT provides a detailed, step-by-step understanding of the bond-forming and bond-breaking processes.

The electronic properties of this compound govern its reactivity and interactions. DFT is used to calculate several key descriptors of electronic structure. samipubco.comresearchgate.net The introduction of the electron-donating pentylamine group to the naphthalene ring significantly influences these properties. researchgate.net

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier orbital theory. ucsb.edu

HOMO: The HOMO represents the orbital from which electrons are most readily donated. In nucleophilic reactions, the location of the HOMO density indicates the likely site of electrophilic attack. For this compound, the HOMO is expected to have significant density on the nitrogen atom and the aromatic naphthalene ring. ucsb.edunih.gov

LUMO: The LUMO is the lowest energy orbital that can accept electrons. Its energy is related to the electron affinity of the molecule. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For naphthalene, the HOMO-LUMO gap is calculated to be around 4.75 eV. samipubco.com The presence of the amino group is expected to raise the HOMO energy, thereby reducing the gap and increasing reactivity compared to unsubstituted naphthalene.

Charge Distribution and Reactivity Indices:

Mulliken Charge Distribution: This analysis partitions the total electron density among the atoms in the molecule, providing insight into electrostatic interactions. The nitrogen atom of the pentylamine group is expected to carry a partial negative charge, making it a nucleophilic center.

Table 1: Calculated Electronic Properties of Naphthalene and Related Derivatives

| Property | Naphthalene | 1-Aminonaphthalene (1-AN) | Description | Reference |

| Total Energy (kcal/mol) | -10499.36 | -10499.36 | A measure of the molecule's overall stability. | nih.gov |

| HOMO-LUMO Gap (eV) | ~4.75 | 4.229 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | samipubco.comnih.gov |

| Electronegativity (χ) | 3.41 | 3.41 | The power of an atom or molecule to attract electrons towards itself. | nih.gov |

This table presents data for parent compounds to infer the properties of this compound. The addition of the pentyl group would further modify these values.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational landscape and dynamic behavior of larger systems over longer timescales.

The flexibility of the pentylamine side chain in this compound gives rise to multiple possible conformations. A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. sydney.edu.aunih.gov

Conformational Search: Computational methods can systematically rotate the rotatable bonds (primarily in the pentyl chain) to find all possible low-energy conformations (local minima on the PES). researchgate.net Studies on n-pentane have identified 14 unique critical points on its conformational PES, including four energy minima. researchgate.net

PES Mapping: For this compound, the PES would be mapped by varying the key dihedral angles of the pentylamine chain. The bulky and rigid naphthalene group creates significant steric hindrance, which restricts the free rotation of the side chain and influences the relative energies of the conformers. Molecular mechanics force fields are typically used for an initial scan, followed by higher-level DFT calculations to refine the energies of the most stable conformers. researchgate.netsemanticscholar.org This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn affects its biological activity and physical properties.

The carbon atom attached to the naphthalene ring, the nitrogen atom, a hydrogen atom, and the butyl group (C4H9) is a stereocenter. This means this compound exists as a pair of enantiomers (R and S isomers).

Computational methods can be used to investigate these stereoisomers:

Relative Energies: The energies of the optimized R and S enantiomers can be calculated. While enantiomers have identical energies in an achiral environment, computational modeling can be used to predict their interactions with other chiral molecules, such as biological receptors.

Spontaneous Resolution: For some chiral molecules, like certain binaphthyl derivatives, the R and S isomers can arrange in homochiral layers within a crystal structure. nih.gov While this compound is not a binaphthyl, computational modeling of its crystal packing could explore the possibility of such arrangements and predict the most stable crystalline form (racemic compound vs. conglomerate), which is relevant for purification and materials science applications. nih.gov

Integrated Molecular Modeling and Machine Learning in Chemical Design

The integration of molecular modeling with machine learning (ML) is revolutionizing the design of new molecules with desired properties. nih.govresearchgate.net This approach can accelerate the discovery process by predicting the properties of candidate molecules before they are synthesized. duke.edu

A relevant study on phenylnaphthylamine antioxidants demonstrates this integrated workflow. rsc.org In this work, molecular simulations were used to calculate key antioxidant parameters (e.g., hydrogen dissociation energy, solubility) for a large set of 302 different phenylnaphthylamine structures. rsc.org This dataset was then used to train machine learning models, such as artificial neural networks and random forests. rsc.org

The trained models were able to:

Predict Properties: Accurately predict the antioxidant parameters for new, unsynthesized molecules with a low margin of error. rsc.org

Identify Key Features: Determine which structural modifications (e.g., adding amino or alkyl groups) and which positions on the naphthalene ring were most effective for improving antioxidant performance. rsc.org

Propose New Structures: Based on these insights, the models proposed two novel phenylnaphthylamine structures with significantly improved predicted antioxidant properties compared to the parent compound. rsc.org

This same methodology could be directly applied to this compound. By generating a computational dataset of its derivatives and training an ML model, researchers could rapidly screen thousands of potential structures to identify candidates with optimized activity for specific applications, be it as antioxidants, enzyme inhibitors, or other functional materials. rsc.orgnih.gov

Table 2: Workflow for ML-Assisted Design of this compound Derivatives

| Step | Description | Computational Method(s) | Reference |

| 1. Library Generation | Create a virtual library of this compound derivatives with various substituents. | Combinatorial chemistry software | rsc.org |

| 2. Data Generation | Calculate key properties (e.g., binding affinity, electronic properties, solubility) for each molecule in the library. | Molecular Dynamics, DFT, MMPBSA | rsc.orgnih.gov |

| 3. Model Training | Use the generated dataset to train a machine learning model to correlate molecular structure with the desired property. | Artificial Neural Networks, Random Forest, Graph Neural Networks | rsc.orgnih.gov |

| 4. Model Validation | Test the model's predictive accuracy on a subset of data not used during training. | Statistical validation techniques | rsc.org |

| 5. Lead Identification | Use the trained model to screen a vast virtual chemical space and propose new, high-performing candidate molecules. | ML-based prediction | rsc.org |

Theoretical Prediction of Spectroscopic Signatures (e.g., ECD, VCD)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement experimental data. For a chiral molecule like this compound, theoretical predictions of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra are particularly valuable for determining its absolute configuration and conformational preferences in solution. nih.govethz.ch

The prediction of ECD spectra, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, is a common theoretical approach for assigning the absolute configuration of chiral compounds. units.it The process typically involves computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For naphthalene derivatives, the calculated spectra are often characterized by transitions labeled as La and Lb bands, and the accuracy of the prediction can be sensitive to the choice of the functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects. dtu.dk While TD-DFT is a popular method, for some naphthalene derivatives, Coupled Cluster (CC2) calculations have been shown to provide a better agreement with experimental data, correctly predicting the energetic ordering of electronic transitions. researchgate.netdtu.dk The theoretical ECD spectrum is generated by calculating the rotatory strengths for various electronic transitions of the molecule's stable conformers and then applying a Boltzmann weighting to obtain the final, averaged spectrum. ustc.edu.cn

Vibrational Circular Dichroism (VCD) spectroscopy, the infrared counterpart to ECD, provides detailed information about the stereochemistry and solution-state conformation of chiral molecules. whiterose.ac.uknih.gov VCD spectra are highly sensitive to the three-dimensional arrangement of atoms and can distinguish between enantiomers. nih.govvoaconference.com The theoretical prediction of VCD spectra also relies heavily on quantum-mechanical calculations, typically using DFT. The process involves first performing a conformational search to identify the low-energy conformers of the molecule. For each conformer, the vibrational frequencies and VCD intensities are calculated. The final theoretical spectrum is then obtained by a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov This combined experimental and computational approach has been successfully applied to determine the absolute configuration and solution-state conformation of various complex chiral molecules, including those with high flexibility. ethz.chwhiterose.ac.uk

Molecular Docking and Binding Interaction Prediction at Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design and molecular biology to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. nih.govnih.govnih.gov

The process of molecular docking involves predicting the binding mode and affinity of a ligand to a target's binding site. For naphthalene derivatives, molecular docking studies have been conducted to investigate their interactions with various enzymes and receptors. For example, docking simulations have been used to elucidate the binding mode of naphthalene-based compounds to tubulin, a protein involved in cell division, revealing key interactions that contribute to their potential as anticancer agents. nih.gov In such studies, the naphthalene moiety often engages in hydrophobic interactions with the protein's active site. researchgate.net Similarly, docking studies on naphthalene dioxygenase (NDO), an enzyme involved in the degradation of polycyclic aromatic hydrocarbons, have shown that naphthalene binds within a hydrophobic cavity formed by specific amino acid residues like phenylalanine, alanine, valine, leucine, and tryptophan. nih.gov

The binding interactions between a ligand and a protein are multifaceted and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov For this compound, the naphthalene ring would be expected to form hydrophobic and π-stacking interactions with aromatic amino acid residues in a binding pocket. The pentylamine chain could participate in additional hydrophobic interactions and potentially form hydrogen bonds with appropriate donor or acceptor groups on the protein. nih.gov The prediction of these interactions provides a molecular-level understanding of the binding mechanism and can guide the design of new molecules with improved affinity and selectivity. researchgate.net

Structure Property Relationship Spr Studies and Derivative Chemistry

Design Principles for Naphthalen-1-YL-pentylamine Derivatives

The design of this compound derivatives is guided by established principles of medicinal chemistry, focusing on optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves structure-activity relationship (SAR) studies, which systematically alter different parts of the molecule to observe the effect on biological activity. nih.govpolyu.edu.hknih.gov

Key design considerations include:

Modulation of Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pentyl chain contributes significantly to the lipophilicity of this compound.

Enhancement of Target Binding: Modifications to the naphthalene (B1677914) ring and the pentylamine side chain are made to improve interactions with specific biological targets, such as receptors or enzymes. This can involve introducing groups that can form hydrogen bonds, electrostatic interactions, or van der Waals forces. nih.gov

Scaffold Hopping: In some cases, the entire naphthalene core may be replaced with a different chemical scaffold to improve properties or to explore novel chemical space, a strategy known as scaffold hopping or bioisosteric replacement. nih.govnih.gov

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. polyu.edu.hk

A study on naphthalene derivatives targeting equilibrative nucleoside transporters (ENTs) demonstrated that the naphthalene moiety itself was crucial for activity, as its replacement with a simple benzene (B151609) ring abolished inhibitory effects. polyu.edu.hkpolyu.edu.hk This underscores the importance of the extended aromatic system in specific biological interactions.

Impact of Naphthalene Ring Substitutions on Molecular Properties

Substituting the hydrogen atoms on the naphthalene ring of this compound with various functional groups can dramatically alter its electronic, steric, and physicochemical properties. These changes, in turn, influence the molecule's reactivity and biological activity.

Research on various naphthalene-based compounds has yielded several insights:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modify the electron density of the aromatic system. This affects the pKa of the amine group and the molecule's ability to participate in pi-stacking or cation-pi interactions. nih.gov

Steric Hindrance: Bulky substituents placed near the pentylamine attachment point (the peri-position) can cause significant distortion of the planar naphthalene ring. mdpi.com This distortion can decrease aromaticity and potentially increase the reactivity of the framework, though excessive bulk can also hinder its approach to a catalytic surface or binding pocket. mdpi.com

The following table summarizes the observed impact of specific substitutions on the properties of naphthalene-based molecules, based on findings from related studies.

| Substitution Type | Position | Effect on Molecular Properties | Research Finding |

| Halogen (e.g., Fluoro, Chloro) | Various | Essential for inhibitory effects on certain transporters; increases lipophilicity. polyu.edu.hkpolyu.edu.hk | The presence of a halogen on an associated phenyl ring was found to be essential for the inhibitory effects of a naphthalene-containing compound on ENT1 and ENT2. polyu.edu.hk |

| Methoxy (CH₃O) | Various | Can increase antimycobacterial activity compared to unsubstituted analogues. nih.gov | N-(2-Methoxyphenyl)naphthalene-1-carboxamide showed higher activity against M. avium than the standard, rifampicin. nih.gov |

| Methyl (CH₃) | Various | Can restore or enhance biological activity when other modifications reduce it. polyu.edu.hkpolyu.edu.hk | Adding a methyl group to a benzene moiety that had replaced the original naphthalene group regained inhibitory activity on ENT1 and ENT2. polyu.edu.hk |

| Bulky Groups (e.g., dibromomethyl) | peri-position (C8) | Causes significant distortion of the naphthalene ring, altering bond lengths and angles. mdpi.com | X-ray crystallography shows that bulky peri-substituents elongate the C1-C8 distance and can compress the opposite side of the ring system. mdpi.com |

Influence of Pentylamine Side Chain Modifications on Chemical Behavior

The pentylamine side chain is a critical determinant of the chemical behavior of this compound. Modifications to its length, branching, and functional groups can profoundly influence the molecule's properties.

Chain Length: Altering the length of the alkyl chain directly impacts lipophilicity. Shortening the chain (e.g., to ethylamine) reduces lipophilicity, while lengthening it would increase it. This is a key parameter for tuning ADME properties. nih.gov

Polarity: The introduction of polar functional groups, such as hydroxyl or ether linkages, into the side chain can significantly change its properties. For instance, studies on naphthalenediimide (NDI) derivatives have shown that incorporating polar ethylene (B1197577) glycol side-chains, as opposed to non-polar alkyl chains, facilitates closer interaction with other molecules and enhances the effectiveness of chemical reactions like doping. rsc.org This principle suggests that adding polarity to the pentyl chain could improve solubility in polar solvents and alter binding interactions.

Steric Bulk: Introducing branching into the side chain or modifying the amine (e.g., to a secondary or tertiary amine) affects the steric profile around the nitrogen atom. This can influence the molecule's ability to fit into a specific binding site and can alter its chemical reactivity due to steric hindrance.

| Modification | Resulting Structure | Expected Impact on Chemical Behavior |

| Chain Shortening | Naphthalen-1-YL-ethylamine | Decreased lipophilicity, potentially altered binding affinity. |

| Chain Branching | 1-(Naphthalen-1-yl)-2-methylbutan-1-amine | Increased steric bulk near the naphthalene core, may affect binding selectivity. |

| Introduction of Polarity | 5-(Naphthalen-1-ylamino)pentan-1-ol | Increased polarity and hydrophilicity, potential for new hydrogen bonding interactions. rsc.org |

| Amine Substitution | N-Methyl-1-(naphthalen-1-yl)pentan-1-amine | Changes amine from primary to secondary, altering basicity and hydrogen bonding capability. |

Bioisosteric Modifications of the this compound Framework

Notable bioisosteric replacements for the naphthalene scaffold include:

Isoquinoline (B145761): A 1,4-isoquinoline scaffold was found to be a successful replacement for a 1,4-diaminonaphthalene core in a series of NRF2 activators. The isoquinoline derivative provided a better mutagenic profile without sacrificing potency, stability, or solubility. nih.gov

Benzazaborinines: These boron-containing heterocyclic compounds have been explored as novel bioisosteres for naphthalene. researchgate.net In a study on propranolol (B1214883) analogues, benzazaborinines demonstrated comparable potency and physicochemical profiles, along with excellent bioavailability and brain penetration, highlighting their potential in drug discovery. researchgate.net

Bicyclo[1.1.1]pentanes (BCPs): These three-dimensional, sp³-rich structures are increasingly used as surrogates for aromatic rings like benzene. frontiersin.orgnih.govrsc.org Bicyclo[1.1.1]pentylamines (BCPAs) in particular are considered potential non-toxic bioisosteres for anilines and could be adapted to replace the aminonaphthalene motif. frontiersin.orgnih.gov

| Original Scaffold | Bioisosteric Replacement | Rationale / Advantage | Reference Compound(s) |

| Naphthalene | Isoquinoline | Improved mutagenicity profile while maintaining potency and solubility. nih.gov | NRF2 Activators |

| Naphthalene | Benzazaborinine | Comparable potency and ADME profile with novel intellectual property. researchgate.net | Propranolol Analogues |

| Aminonaphthalene | Bicyclo[1.1.1]pentylamine (BCPA) | Provides a 3D, sp³-rich alternative to the planar aromatic amine, potentially improving metabolic stability. frontiersin.orgnih.govrsc.org | General Drug Design |

Development of Novel Naphthalene-Based Chemical Scaffolds for Specific Interactions

Beyond simple substitutions, researchers are developing entirely new chemical scaffolds that incorporate the naphthalene moiety to achieve highly specific molecular interactions. This involves linking the naphthalene core to other chemical entities to create novel architectures with unique properties.

Examples of such developments include:

Naphthalene-based Cannabinoid Agonists: A novel class of cannabinoid ligands was rationally designed, leading to the discovery of naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone. nih.gov This compound, featuring two naphthalene units linked by a ketone and possessing a pentyloxy side chain, was engineered to be a potent dual agonist of CB1/CB2 receptors with limited brain penetration, making it a promising candidate for treating pain. nih.gov

Naphthalene-based Organoselenocyanates: To explore new anticancer agents, scientists have synthesized naphthalene-based organoselenocyanates. biointerfaceresearch.com In these scaffolds, a selenocyanate (B1200272) group (-SeCN) is attached to the naphthalene ring, sometimes via a linker. This group acts as a pharmacophore, and compounds like 5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one have shown significant anticancer activity with minimal toxicity to normal cells. biointerfaceresearch.com

Naphthalene-Pyrimidine Derivatives: By reacting N-(naphthalen-1-yl)-3-aryl acryl amides with guanidine (B92328) nitrate, researchers have created novel naphthalene-pyrimidine derivatives. Compounds from this class, such as 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine, have demonstrated potent anti-inflammatory activity.

| Novel Scaffold Type | Example Structure/Class | Intended Interaction / Application |

| Dual Naphthalene Agonists | Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | Dual agonist for peripheral CB1/CB2 cannabinoid receptors for pain relief. nih.gov |

| Naphthalene Organoselenocyanates | Naphthalene-based selenocyanates and diselenides | Anticancer and antimicrobial agents. biointerfaceresearch.com |

| Naphthalene-Heterocycle Hybrids | Naphthalene-pyrimidine derivatives | Anti-inflammatory agents. |

| Naphthalene-Triazole Hybrids | Naphthalene-substituted triazole spirodienones | Antineoplastic activity through cell cycle arrest and apoptosis. |

Applications in Advanced Chemical Synthesis and Materials Science Research

Naphthalen-1-YL-pentylamine as an Intermediate in Specialized Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry. The rigid and lipophilic naphthalene (B1677914) group, combined with the reactive primary amine, allows for the construction of elaborate molecular architectures with specific biological targets.

A notable application is its use as a precursor in the synthesis of analogs of Cinacalcet. Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism. The naphthalene moiety in this compound is a key structural feature that can enhance the binding affinity of molecules to G-protein-coupled receptors, a large family of receptors that are common drug targets. Researchers have utilized this compound to create tert-butyl carbamate (B1207046) intermediates, which are then further elaborated to produce a variety of Cinacalcet analogs for structure-activity relationship studies.

The synthetic utility of this compound is rooted in the reactivity of the amine group, which can undergo a range of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of new chemical bonds, making it a versatile building block for a wide array of naphthalene-based compounds.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents | Products | Significance |

| Oxidation | Hydrogen peroxide, Potassium permanganate (B83412) | N-Oxides and other oxidized derivatives | Access to different oxidation states for further functionalization. |

| Reduction | Lithium aluminum hydride | - | The amine is already in its reduced state. |

| Substitution | Halogens, Sulfonyl chlorides | Substituted naphthalene derivatives | Introduction of new functional groups to modify properties. |

| N-Alkylation | Alcohols (with catalyst) | Secondary and tertiary amines | Elaboration of the amine for diverse molecular designs. |

Role in the Development of Functional Polymers and Materials

The unique combination of a polycyclic aromatic naphthalene unit and a functional amine group in this compound makes it a promising candidate for the development of novel functional polymers and materials. While direct incorporation of this compound into polymers is an area of ongoing research, studies on structurally similar amine-functionalized naphthalene-containing polymers highlight its potential.

For instance, research into conducting polymers has demonstrated the synthesis of amine-functionalized dithienopyrroles, which are then electropolymerized. These polymers, containing a naphthalene-like aromatic system and a reactive amine, have been successfully used as a matrix for the immobilization of biomolecules, such as glucose oxidase. The resulting biosensors exhibit excellent linearity and have been applied to the analysis of real samples. This suggests that a polymer derived from this compound could possess similar properties, making it a candidate for applications in biosensors, organic electronics, and smart materials. The naphthalene unit can impart desirable thermal and electronic properties to the polymer, while the pentylamine group provides a site for further functionalization or for interaction with other molecules.

Table 2: Potential Applications of this compound-based Polymers

| Potential Application | Role of this compound Moiety | Potential Benefits |

| Biosensors | Provides a functional handle for biomolecule immobilization and contributes to the electronic properties of the polymer matrix. | High sensitivity and selectivity, good biocompatibility. |

| Organic Light-Emitting Diodes (OLEDs) | The naphthalene core can act as a chromophore, influencing the emission color and efficiency. | Tunable optoelectronic properties, improved device performance. |

| Gas Separation Membranes | The rigid naphthalene units can create well-defined free volume for selective gas transport. | Enhanced permeability and selectivity for specific gases. |

Exploration as a Precursor in Catalysis Research

The exploration of this compound and its derivatives as precursors in catalysis research is an emerging field. The amine functionality and the naphthalene ring system can be utilized to synthesize ligands for metal-based catalysts or to develop organocatalysts.

While direct studies on this compound as a catalyst precursor are limited, research on related naphthalene-containing molecules provides strong evidence for its potential. For example, a study on the synthesis of 5-(naphth-1-yl)isoxazole-3-carbaldehyde oximes has shown that these molecules, which feature a naphthalene unit, can form complexes with palladium. These palladium complexes have demonstrated high catalytic activity in the Suzuki reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This highlights the potential of using naphthalene-based structures to create effective ligands that can stabilize and activate metal centers in catalytic cycles.

Given that N-alkylated amines can act as ligands in catalysis, it is plausible that this compound could be used to synthesize novel ligands for a variety of transition metal-catalyzed reactions. The steric and electronic properties of the naphthalene group can influence the reactivity and selectivity of the catalyst. Furthermore, the development of chiral catalysts derived from this compound for asymmetric synthesis is another promising avenue of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.